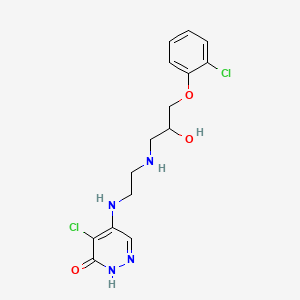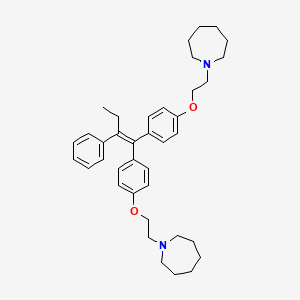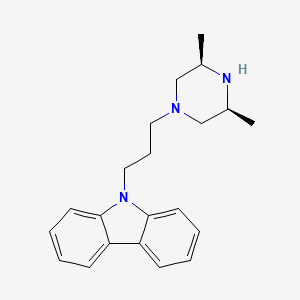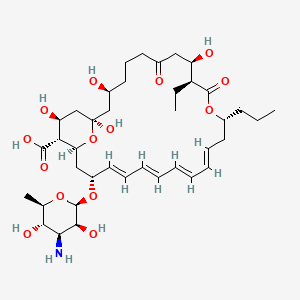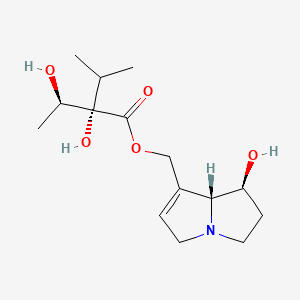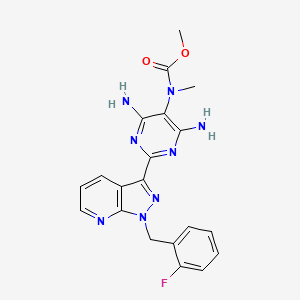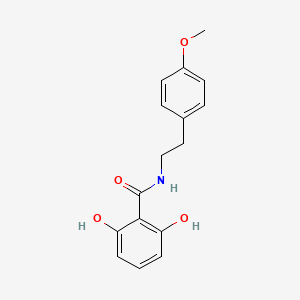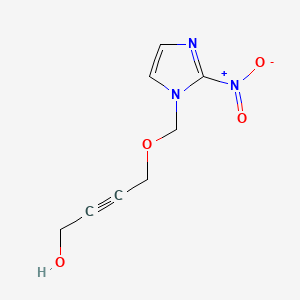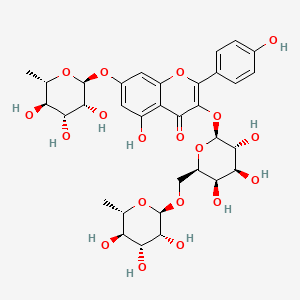
Robinine
Vue d'ensemble
Description
La robinine est un flavonoïde glycosidique basé sur le kaempférol. Elle peut être isolée de plantes telles que la pervenche érigée (Vinca erecta) et le robinier faux-acacia (Robinia pseudoacacia) . Le composé est connu pour ses applications thérapeutiques potentielles, en particulier dans le domaine des maladies cardiovasculaires et du traitement du cancer .
Applications De Recherche Scientifique
Robinin has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cardiovascular Diseases: Robinin has shown cardioprotective effects by reducing oxidative stress and apoptosis in cardiomyocytes.
Cancer Treatment: Robinin has demonstrated anti-tumor effects in pancreatic cancer cells by inhibiting cell proliferation and migration.
Anti-inflammatory: Robinin exhibits anti-inflammatory properties by regulating signaling pathways such as TLR2-PI3k-AKT.
Mécanisme D'action
Target of Action
Robinin, a flavonoid, primarily targets Toll-like receptor 2 (TLR2) . TLR2 is a conserved receptor family, widely recognized for their ability to respond to pathogenic structures .
Mode of Action
Robinin interacts with its primary target, TLR2, and inhibits its activity . This inhibition leads to the downregulation of the PI3k-AKT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by Robinin is the TLR2-PI3k-AKT signaling pathway . The inhibition of TLR2 by Robinin leads to the downregulation of this pathway, which in turn affects various cellular processes .
Result of Action
Robinin has been shown to have significant effects at the molecular and cellular levels. It significantly inhibits cell proliferation and migration . Robinin also attenuates the expression of α-SMA and snail, markers of Epithelial-Mesenchymal Transition (EMT), and inflammation markers IL-6 and TNF-α . Furthermore, it has been found to decrease the levels of Bcl-2, c-Myc, and cyclin-D1 and increase the levels of Bax and caspase-3 .
Action Environment
The action of Robinin can be influenced by environmental factors. For instance, in a study on water-stressed Chrysanthemum, Robinin treatment showed increased morphological performance associated with enhanced chlorophyll, carbohydrates, proline, K+, Ca+2, phenols, leaf water potential, antioxidants, and leaf water content . .
Analyse Biochimique
Biochemical Properties
Robinin interacts with various enzymes, proteins, and other biomolecules. For instance, in a study on water-stressed Chrysanthemum, Robinin-treated plants showed enhanced chlorophyll, carbohydrates, proline, K+, Ca+2, phenols, leaf water potential, antioxidants, and leaf water content .
Cellular Effects
Robinin has been found to significantly suppress the growth and cell proliferation and induce apoptotic activity in thyroid cancer (TC) cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Robinin exerts its effects at the molecular level through various mechanisms. For example, it has been associated with the inhibition of growth in cyanobacterial cells . It also affects gene expression and can interact with biomolecules, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, Robinin’s effects can change in laboratory settings. For instance, in a study on Microcystis aeruginosa, Robinin was associated with growth inhibition of cyanobacterial cells . Information on Robinin’s stability, degradation, and long-term effects on cellular function is still being researched.
Metabolic Pathways
Robinin is involved in various metabolic pathways. In the study on water-stressed Chrysanthemum, Robinin was found to stimulate the accumulation of carbohydrates, K+, Ca+2, proline, and chlorophylls to achieve osmotic adjustment and maintain turgor pressure .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La robinine peut être synthétisée par différentes méthodes. Une approche courante consiste à l'extraire de sources végétales telles que les fleurs de Robinia pseudoacacia . Le processus comprend généralement le broyage de la matière végétale, suivi de l'extraction à l'aide de solvants comme l'éthanol ou le méthanol. L'extrait est ensuite purifié par des techniques telles que la chromatographie sur colonne pour isoler la this compound .
Méthodes de production industrielle
En milieu industriel, la this compound est souvent produite par extraction au dioxyde de carbone supercritique. Cette méthode consiste à utiliser du dioxyde de carbone à haute pression et température pour extraire le composé des matières végétales. Cette technique est privilégiée en raison de son efficacité et de sa capacité à produire de la this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La robinine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : La this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications thérapeutiques potentielles. Voici quelques-uns des domaines de recherche clés :
Maladies cardiovasculaires : La this compound a montré des effets cardioprotecteurs en réduisant le stress oxydatif et l'apoptose dans les cardiomyocytes.
Traitement du cancer : La this compound a démontré des effets antitumoraux dans les cellules cancéreuses du pancréas en inhibant la prolifération et la migration cellulaires.
Anti-inflammatoire : La this compound présente des propriétés anti-inflammatoires en régulant les voies de signalisation telles que TLR2-PI3k-AKT.
Mécanisme d'action
La this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Par exemple, dans les maladies cardiovasculaires, la this compound réduit le stress oxydatif et l'apoptose en stimulant l'activité antioxydante endogène et en inhibant la production d'espèces réactives de l'oxygène . Dans le traitement du cancer, la this compound cible la voie de signalisation TLR2-PI3k-AKT pour inhiber la prolifération et la migration cellulaires .
Comparaison Avec Des Composés Similaires
La robinine est unique parmi les flavonoïdes glycosidiques en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires comprennent :
Kaempférol : La forme aglycone de la this compound, connue pour ses propriétés antioxydantes et anti-inflammatoires.
Quercétine : Un autre flavonoïde aux effets antioxydants et anti-inflammatoires similaires.
Rutine : Un glycoside de la quercétine, connu pour ses effets protecteurs vasculaires.
La this compound se distingue par son schéma de glycosylation spécifique, qui contribue à ses activités biologiques uniques.
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFASEPMJYRQBW-HKWQTAEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301-19-9 | |
| Record name | Robinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RT1VGM60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


